PMA vs. EMA: Superior Selectivity for Dead Bacterial Cells Across Diverse Species
PMA demonstrates significantly higher membrane impermeability in live cells compared to EMA, preventing false-positive signal reduction from viable bacteria. The 2006 foundational study by Nocker et al. established that EMA penetrates live cells of certain bacterial species, causing substantial loss of amplifiable DNA from the live fraction, whereas PMA's higher positive charge confers superior exclusion from intact membranes [1]. This class-level difference translates to quantitative discrimination: in mixed live/dead Campylobacter samples, PMA at 51.10 μg/mL removed DNA selectively from nonviable cells at viable/nonviable ratios up to 1:1,000, matching EMA's performance (10 μg/mL) while avoiding EMA's live-cell toxicity liability [2].
| Evidence Dimension | Selectivity for dead cells (membrane impermeability in live cells) |
|---|---|
| Target Compound Data | PMA (51.10 μg/mL) removed DNA selectively from nonviable cells at viable/nonviable ratios up to 1:1,000 in Campylobacter; correlation coefficient R² = 0.98 between PMA-qPCR and culture enumeration |
| Comparator Or Baseline | EMA (10 μg/mL) removed DNA selectively at same 1:1,000 ratio; R² = 0.99; however, EMA is known to penetrate live cells of some bacterial species and exhibits concentration-dependent toxicity to live Vibrio and Campylobacter cells |
| Quantified Difference | PMA achieves comparable dead-cell suppression to EMA without the documented live-cell permeability and toxicity liabilities; PMA's higher charge drives superior live-cell exclusion |
| Conditions | Campylobacter spp. viability qPCR; light activation with 650-W halogen lamp |
Why This Matters
PMA provides equivalent dead-cell suppression efficacy to EMA while eliminating the risk of live-cell signal loss, ensuring more accurate viable cell enumeration in mixed microbial populations.
- [1] Nocker, A., Cheung, C. Y., & Camper, A. K. (2006). Comparison of propidium monoazide with ethidium monoazide for differentiation of live vs. dead bacteria by selective removal of DNA from dead cells. Journal of Microbiological Methods, 67(2), 310-320. https://doi.org/10.1016/j.mimet.2006.04.015 View Source
- [2] Fittipaldi, M., Nocker, A., & Codony, F. (2014). Comparative Analysis and Limitations of Ethidium Monoazide and Propidium Monoazide Treatments for the Differentiation of Viable and Nonviable Campylobacter Cells. Applied and Environmental Microbiology, 80(7), 2186-2192. https://doi.org/10.1128/AEM.03962-13 View Source
